molecular formula C17H21N3O2S B2567945 N-[4-(1,3-benzoxazol-2-ylsulfanyl)-1-cyano-1-methylbutyl]butanamide CAS No. 1333810-62-0

N-[4-(1,3-benzoxazol-2-ylsulfanyl)-1-cyano-1-methylbutyl]butanamide

Cat. No. B2567945
CAS RN: 1333810-62-0
M. Wt: 331.43
InChI Key: OIUIXFYXIKCNPZ-UHFFFAOYSA-N
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Description

N-[4-(1,3-benzoxazol-2-ylsulfanyl)-1-cyano-1-methylbutyl]butanamide, also known as BB-94, is a synthetic compound that has been extensively studied for its potential applications in scientific research. BB-94 belongs to the class of compounds known as matrix metalloproteinase inhibitors (MMPIs) and has been shown to have a wide range of biochemical and physiological effects.

Mechanism of Action

N-[4-(1,3-benzoxazol-2-ylsulfanyl)-1-cyano-1-methylbutyl]butanamide works by binding to and inhibiting the activity of matrix metalloproteinases. These enzymes are involved in a wide range of physiological processes, including tissue remodeling, wound healing, and angiogenesis. By inhibiting the activity of these enzymes, N-[4-(1,3-benzoxazol-2-ylsulfanyl)-1-cyano-1-methylbutyl]butanamide can help to prevent the spread of cancer cells and may have other therapeutic applications as well.
Biochemical and Physiological Effects
N-[4-(1,3-benzoxazol-2-ylsulfanyl)-1-cyano-1-methylbutyl]butanamide has been shown to have a wide range of biochemical and physiological effects. In addition to its potential applications in cancer therapy, N-[4-(1,3-benzoxazol-2-ylsulfanyl)-1-cyano-1-methylbutyl]butanamide has also been studied for its effects on inflammation, angiogenesis, and tissue remodeling. N-[4-(1,3-benzoxazol-2-ylsulfanyl)-1-cyano-1-methylbutyl]butanamide has been shown to inhibit the activity of a number of different matrix metalloproteinases, including MMP-1, MMP-2, and MMP-9.

Advantages and Limitations for Lab Experiments

One advantage of using N-[4-(1,3-benzoxazol-2-ylsulfanyl)-1-cyano-1-methylbutyl]butanamide in lab experiments is that it is a highly specific inhibitor of matrix metalloproteinases. This can help to ensure that any observed effects are due to the inhibition of these enzymes rather than off-target effects. However, one limitation of using N-[4-(1,3-benzoxazol-2-ylsulfanyl)-1-cyano-1-methylbutyl]butanamide is that it can be difficult to obtain and is relatively expensive compared to other inhibitors.

Future Directions

There are a number of potential future directions for research on N-[4-(1,3-benzoxazol-2-ylsulfanyl)-1-cyano-1-methylbutyl]butanamide and other MMPIs. One area of research that is currently being explored is the use of MMPIs in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, there is ongoing research into the development of more selective MMPIs that target specific matrix metalloproteinases. Finally, there is interest in exploring the potential applications of MMPIs in other areas of medicine, such as wound healing and tissue regeneration.

Synthesis Methods

N-[4-(1,3-benzoxazol-2-ylsulfanyl)-1-cyano-1-methylbutyl]butanamide can be synthesized using a variety of methods, including solid-phase synthesis and solution-phase synthesis. One common method involves the reaction of 4-(1,3-benzoxazol-2-ylsulfanyl)butanenitrile with 1-cyano-1-methylbutane in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography.

Scientific Research Applications

N-[4-(1,3-benzoxazol-2-ylsulfanyl)-1-cyano-1-methylbutyl]butanamide has been extensively studied for its potential applications in scientific research. One area of research where N-[4-(1,3-benzoxazol-2-ylsulfanyl)-1-cyano-1-methylbutyl]butanamide has shown promise is in the study of cancer. MMPIs such as N-[4-(1,3-benzoxazol-2-ylsulfanyl)-1-cyano-1-methylbutyl]butanamide have been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that are involved in the breakdown of extracellular matrix proteins. This can help to prevent the spread of cancer cells and has led to the development of MMPI-based cancer therapies.

properties

IUPAC Name

N-[5-(1,3-benzoxazol-2-ylsulfanyl)-2-cyanopentan-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S/c1-3-7-15(21)20-17(2,12-18)10-6-11-23-16-19-13-8-4-5-9-14(13)22-16/h4-5,8-9H,3,6-7,10-11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIUIXFYXIKCNPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC(C)(CCCSC1=NC2=CC=CC=C2O1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(1,3-benzoxazol-2-ylsulfanyl)-1-cyano-1-methylbutyl]butanamide

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